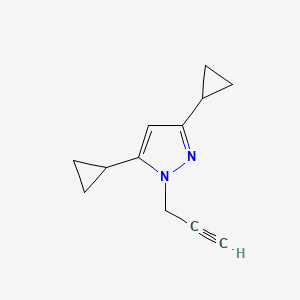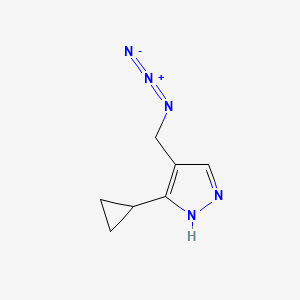
1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O4S and its molecular weight is 252.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Crystal Structures
- Synthesis and Crystal Structures of Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives, closely related to the target compound, have been used to synthesize and characterize mononuclear CuII/CoII coordination complexes. These complexes exhibit interesting crystallization properties and are significant in coordination chemistry (Radi et al., 2015).
Antimicrobial Applications
- Antimicrobial Activity of Chitosan Schiff Bases : Pyrazole derivatives, similar to the target compound, have been utilized to create Schiff bases with chitosan. These bases show promising antimicrobial activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Hamed et al., 2020).
Materials Science and Luminescence
- Electrochemiluminescence of Metal Organic Frameworks : Studies have shown that pyrazolecarboxylic metal organic frameworks, closely related to the target compound, can demonstrate highly intense electrochemiluminescence, indicating potential applications in materials science and sensor technology (Feng et al., 2016).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Pyrazole derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. The inhibitory effect is significant, suggesting applications in corrosion protection (Motawea & Abdelaziz, 2015).
Supramolecular Chemistry
- Synthesis of Transition Metal Complexes with Uncoordinated Carboxyl Groups : The synthesis of new ligands, similar to the target compound, and their transition metal complexes have been explored. These complexes exhibit luminescence properties, highlighting their relevance in supramolecular chemistry (Su et al., 2014).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many biologically active molecules. Pyrazole derivatives are known to interact with various enzymes and receptors in the body, including cyclooxygenase enzymes, GABA receptors, and various kinases .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Given the presence of a pyrazole ring, it’s possible that the compound could affect pathways involving inflammation, neurotransmission, or cell growth and proliferation .
Pharmacokinetics
The compound also contains a carboxylic acid group, which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties. Carboxylic acids can ionize in the body, which can affect their solubility and therefore their absorption and distribution. They can also be metabolized in the body through various pathways, including conjugation reactions .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound were to inhibit an enzyme involved in inflammation, the result might be a reduction in inflammation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the ionization of the carboxylic acid group, thereby affecting the compound’s solubility and absorption. The presence of other molecules could also affect the compound’s stability and its ability to reach its target .
Properties
IUPAC Name |
1-(carboxymethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-8(14)4-12-3-7(10(15)16)9(11-12)6-1-2-17-5-6/h1-3,5H,4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSECHKJXVRELOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















